N-Demethylerythromycin A

Overview

Description

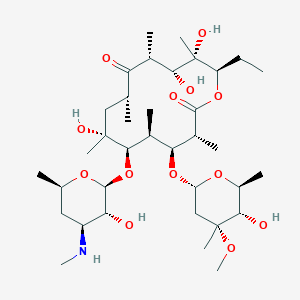

N-Demethylerythromycin A is a minor co-metabolite of erythromycin produced by the bacterium Saccharopolyspora erythraea . It is a derivative of erythromycin, a well-known antibiotic, and exhibits a very narrow spectrum of antibiotic activity . The molecular formula of this compound is C36H65NO13, and it has a molecular weight of 719.90 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Demethylerythromycin A can be synthesized through the fermentation of Saccharopolyspora erythraea, followed by extraction and purification processes . The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions to produce erythromycin and its derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound follows similar fermentation processes used for erythromycin production. The fermentation broth is subjected to various extraction and purification steps to isolate this compound. These steps may include solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Demethylerythromycin A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

N-Demethylerythromycin A has several scientific research applications, including:

Mechanism of Action

N-Demethylerythromycin A exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism is similar to that of erythromycin, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides during translation . The molecular targets involved in this process include the ribosomal RNA and specific ribosomal proteins .

Comparison with Similar Compounds

Similar Compounds

Erythromycin A: The parent compound with a broader spectrum of antibiotic activity.

Erythromycin B: Another derivative with similar antibiotic properties.

Erythromycin C: A less common derivative with distinct structural features.

Clarithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.

Uniqueness of N-Demethylerythromycin A

This compound is unique due to its specific structural modification, which involves the removal of a methyl group from erythromycin A. This modification results in a compound with a narrower spectrum of activity and distinct metabolic properties .

Biological Activity

N-Demethylerythromycin A (NDEM) is a metabolite derived from erythromycin A, a well-known macrolide antibiotic. This compound has garnered attention due to its biological activity, particularly its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified under macrolide antibiotics. Its structure is characterized by a large lactone ring, which is essential for its biological activity. The absence of a methyl group at the nitrogen position distinguishes it from erythromycin A, potentially influencing its pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing peptide bond formation and consequently halting bacterial growth. This mechanism is similar to that of other macrolides, making it effective against a variety of Gram-positive and some Gram-negative bacteria.

Efficacy Against Pathogens

Research indicates that this compound demonstrates significant antimicrobial activity against several pathogens:

- Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).

- Streptococcus pneumoniae : Shows activity against penicillin-resistant strains.

- Enterococcus spp. : Exhibits effectiveness against vancomycin-resistant enterococci (VRE).

The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the bacterial strain but generally fall within a range that indicates potent antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pneumoniae | 1.0 - 4.0 |

| Enterococcus faecalis | 2.0 - 8.0 |

Study 1: Efficacy Against MRSA

A clinical study evaluated the efficacy of this compound in treating skin infections caused by MRSA. Patients receiving NDEM showed a significant reduction in bacterial load compared to those treated with standard antibiotics. The study concluded that NDEM could be a viable alternative for treating resistant infections.

Study 2: Impact on Biofilm Formation

Another research project investigated the impact of this compound on biofilm-forming bacteria, particularly in chronic infections. Results indicated that NDEM not only inhibited biofilm formation but also disrupted existing biofilms in vitro, suggesting potential applications in treating biofilm-associated infections.

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to macrolides, including this compound, poses a challenge in clinical settings. Mechanisms such as methylation of adenine residues in rRNA and efflux pump activation have been identified as contributing factors to resistance development.

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOOBKBDBNRQCF-QNPWSHAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-62-1 | |

| Record name | N-Demethylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DEMETHYLERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Demethylerythromycin A in the context of erythromycin derivatives?

A1: this compound serves as a crucial precursor in the synthesis of various erythromycin analogs, including the clinically important antibiotic clarithromycin . This compound lacks the methyl group on the nitrogen atom of the desosamine sugar moiety compared to erythromycin A. This structural difference is key to achieving regioselective modifications, especially at the C-6 hydroxyl group, ultimately leading to derivatives with improved pharmacological properties.

Q2: Can you elaborate on the selective methylation of this compound and its importance?

A2: While erythromycin A possesses five hydroxyl groups, achieving regioselective methylation at a specific position is challenging. Utilizing this compound 9-oxime derivatives allows for selective methylation at the C-6 hydroxyl group with up to 90% selectivity . This selectivity stems from the presence of a protecting group at the 9-oxime position, influencing the reactivity of the hydroxyl groups. This controlled methylation is crucial for synthesizing clarithromycin (6-O-methylerythromycin A), which exhibits enhanced acid stability and improved pharmacokinetic properties compared to erythromycin A .

Q3: Beyond clarithromycin, are there other notable derivatives synthesized from this compound?

A3: Yes, researchers have explored various modifications of this compound beyond C-6 methylation. For instance, 8-fluorinated erythromycin cyclic 2′,3′-carbamates have been synthesized using this compound as a starting point . These modifications often aim to improve upon existing characteristics of erythromycin A, such as enhancing antibacterial activity, bioavailability, or stability.

Q4: How is this compound utilized in radiolabeling studies?

A4: this compound plays a critical role in developing radiolabeled erythromycin analogs for in vivo studies. It can be reductively methylated using carbon-11 labeled formaldehyde ([11C]formaldehyde) to produce carbon-11 labeled erythromycin A lactobionate . This radiolabeled compound enables researchers to track the distribution and metabolism of erythromycin A non-invasively, providing valuable insights into its pharmacokinetic behavior within living organisms.

Q5: Have there been any studies exploring structure-activity relationships (SAR) using this compound as a template?

A5: While the provided abstracts do not delve into specific SAR studies using this compound, the synthesis and evaluation of various O-alkylated erythromycin derivatives, including clarithromycin, highlight the impact of structural modifications on biological activity . These explorations emphasize the importance of understanding how different substituents on the erythromycin scaffold, achievable through modifications of this compound, can influence its potency, spectrum of activity, and other pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.